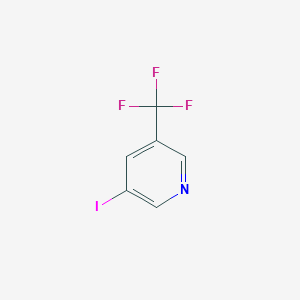

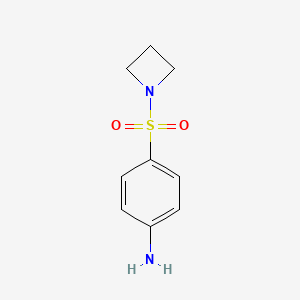

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

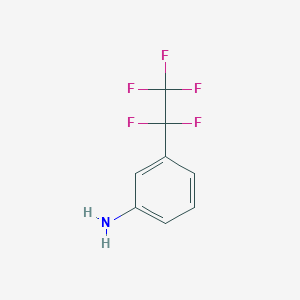

“4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves reactions with heterocyclic nuclei, which have high chemotherapeutic values . A variety of synthetic routes have been reported in the literature . For instance, one method involves the reaction of 4-chloro-6-pyrimidinylferrocene and 1H-imidazole .Molecular Structure Analysis

The molecular structure of imidazole is characterized by two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole-containing compounds are known for their diverse range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of “4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine” are not available in the retrieved sources.Applications De Recherche Scientifique

Therapeutic Potential

Imidazole, a core component of “4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine”, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .

Antibacterial Activity

Compounds derived from imidazole have shown antibacterial activities . For instance, certain synthesized compounds have exhibited significant activity against E. coli .

Antimycobacterial Activity

Imidazole derivatives also exhibit antimycobacterial activities , which can be useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

Imidazole-based compounds have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antitumor Activity

The antitumor activity of imidazole derivatives is another significant application . This suggests potential uses in cancer therapy.

Antidiabetic Activity

Imidazole compounds have shown antidiabetic activities , indicating their potential use in the treatment of diabetes.

Antiviral Activity

Imidazole derivatives have demonstrated antiviral properties , which could be harnessed for the development of new antiviral drugs.

Antioxidant Activity

The antioxidant activity of imidazole compounds is another notable application . Antioxidants are crucial for protecting the body against damage from free radicals.

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse therapeutic potential .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

The future directions in the research and development of imidazole-containing compounds are promising. Given their broad range of chemical and biological properties, they are being extensively studied for their potential in drug development . There is a need for the development of new drugs that can overcome the increasing public health problems due to antimicrobial resistance .

Propriétés

IUPAC Name |

4-chloro-6-imidazol-1-ylpyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-6-5(9)7(12-3-11-6)13-2-1-10-4-13/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHVFKGNGGRICG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C(=NC=N2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)